4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide 4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide
Brand Name: Vulcanchem
CAS No.: 941878-81-5
VCID: VC4615525
InChI: InChI=1S/C18H17N3O6S2/c1-27-13-5-7-14(8-6-13)29(25,26)10-2-3-17(22)20-18-19-15-9-4-12(21(23)24)11-16(15)28-18/h4-9,11H,2-3,10H2,1H3,(H,19,20,22)
SMILES: COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Molecular Formula: C18H17N3O6S2
Molecular Weight: 435.47

4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide

CAS No.: 941878-81-5

Cat. No.: VC4615525

Molecular Formula: C18H17N3O6S2

Molecular Weight: 435.47

* For research use only. Not for human or veterinary use.

4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide - 941878-81-5

Specification

CAS No. 941878-81-5
Molecular Formula C18H17N3O6S2
Molecular Weight 435.47
IUPAC Name 4-(4-methoxyphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
Standard InChI InChI=1S/C18H17N3O6S2/c1-27-13-5-7-14(8-6-13)29(25,26)10-2-3-17(22)20-18-19-15-9-4-12(21(23)24)11-16(15)28-18/h4-9,11H,2-3,10H2,1H3,(H,19,20,22)
Standard InChI Key ZWVROYXOSCSZQY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Introduction

4-((4-Methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide is a synthetic organic compound belonging to the sulfonamide and benzothiazole chemical families. These structural motifs are frequently associated with bioactive molecules, including antimicrobial, anticancer, and anti-inflammatory agents. The compound’s structure integrates a sulfonamide moiety, a nitro-substituted benzothiazole ring, and a butanamide chain, which collectively contribute to its potential pharmacological activities.

Structural Features

The molecular structure of the compound can be broken down into three key components:

  • Sulfonamide Group: The presence of the sulfonyl (-SO₂-) group attached to a methoxyphenyl ring enhances the compound's hydrophilicity and potential for hydrogen bonding.

  • Benzothiazole Core: The nitro-substituted benzothiazole unit is known for its bioactivity, often acting as a pharmacophore in drug design.

  • Butanamide Chain: The butanamide linkage provides flexibility to the molecule, potentially influencing its binding affinity with biological targets.

Synthesis Pathway

The synthesis of compounds like 4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide typically involves:

  • Preparation of Benzothiazole Derivative: Starting with 2-amino-6-nitrobenzothiazole, this intermediate is synthesized via cyclization reactions involving thiourea and nitro-substituted aromatic precursors.

  • Formation of Sulfonamide Linkage: Reaction of 4-methoxybenzenesulfonyl chloride with an amine group under basic conditions (e.g., triethylamine) results in the formation of the sulfonamide bond.

  • Amidation Reaction: Coupling of the benzothiazole derivative with a butanoic acid or its activated derivative (e.g., acid chloride) yields the final product.

Biological Relevance

Compounds containing sulfonamide and benzothiazole scaffolds are widely studied for their pharmacological properties:

  • Antimicrobial Activity:

    • Sulfonamides are known inhibitors of bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis.

    • Benzothiazoles have demonstrated activity against various Gram-positive and Gram-negative bacteria.

  • Anticancer Potential:

    • Nitrobenzothiazoles exhibit cytotoxicity by inducing oxidative stress and DNA damage in cancer cells.

    • Molecular docking studies often reveal strong interactions with cancer-related enzymes (e.g., tyrosine kinases).

  • Anti-inflammatory Effects:

    • Sulfonamides can inhibit enzymes such as carbonic anhydrase or cyclooxygenase, reducing inflammation.

Analytical Characterization

To confirm the identity and purity of the compound, standard analytical techniques are employed:

  • NMR Spectroscopy (¹H and ¹³C):

    • Chemical shifts corresponding to aromatic protons (benzothiazole and methoxyphenyl rings).

    • Signals for amide NH and methylene groups in the butanamide chain.

  • Infrared Spectroscopy (IR):

    • Strong absorption bands for sulfonyl (S=O stretch ~1150–1350 cm⁻¹) and nitro groups (~1500–1600 cm⁻¹).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z ~387 confirming molecular weight.

  • X-Ray Crystallography:

    • Provides detailed information on bond angles, dihedral angles, and crystal packing.

Potential Applications

Given its structural features, this compound holds promise in several fields:

  • Drug Development:

    • As a lead compound for designing novel antimicrobials or anticancer agents.

  • Chemical Biology:

    • As a probe to study enzyme inhibition or receptor binding.

  • Material Science:

    • Potential use in designing functional materials due to its electron-rich aromatic systems.

Research Gaps and Future Directions

While the compound shows promise based on its structure, further research is required to establish its utility:

  • Comprehensive biological screening against bacterial strains, cancer cell lines, and inflammatory models.

  • Pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Toxicity evaluation to ensure safety for therapeutic applications.

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